KA2237 is classified as an oral small molecule drug targeting the phosphoinositide 3-kinase pathway, specifically inhibiting the p110β and p110δ isoforms. It is developed by Karus Therapeutics, which focuses on innovative cancer therapies. The compound is currently undergoing clinical trials, with notable studies including Phase I trials assessing its safety and efficacy in patients with various types of lymphomas .
The synthesis of KA2237 involves several steps that focus on achieving high selectivity for the p110β and p110δ isoforms while minimizing off-target effects. Although specific synthetic routes are proprietary, the general approach includes:
The synthetic pathway aims to produce a compound with a favorable balance of efficacy and safety profiles, suitable for clinical development .
KA2237 has a complex molecular structure characterized by a specific arrangement of atoms that confer its inhibitory properties. The molecular formula is C23H21ClN6O4S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms within its structure.
The structural analysis reveals insights into how modifications can affect binding efficacy and specificity .
KA2237 primarily acts through competitive inhibition of the p110β and p110δ isoforms within the phosphoinositide 3-kinase signaling pathway. The mechanism involves:
This inhibition leads to reduced activation of AKT (protein kinase B), which is crucial for cell proliferation and survival in various cancers .
The mechanism by which KA2237 exerts its effects involves several key processes:
Clinical data from trials indicate that KA2237 has shown promising results in inducing objective responses among patients with indolent and aggressive lymphomas .
KA2237 exhibits several notable physical and chemical properties:
These properties are vital for determining formulation strategies for oral delivery .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2